2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octan-8-yl]ethan-1-one is a complex organic compound that features a unique combination of structural motifs, including a benzodioxole ring, a triazole ring, and an azabicyclo octane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Construction of the Azabicyclo Octane System: This step may involve the use of a Diels-Alder reaction followed by hydrogenation to form the bicyclic structure.
Final Coupling: The final step involves coupling the benzodioxole and triazole-containing intermediates with the azabicyclo octane system using appropriate linkers and coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and Diels-Alder reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the ethanone moiety.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. The presence of the triazole ring, in particular, is of interest due to its known pharmacophoric properties, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with specific molecular targets. The triazole ring can act as a ligand for metal ions, potentially inhibiting metalloproteins. The benzodioxole ring may interact with aromatic amino acids in proteins, affecting their function. The azabicyclo octane system provides rigidity to the molecule, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)propyl]ethan-1-one: Similar structure but lacks the azabicyclo octane system.
1-(1H-1,2,3-triazol-1-yl)-3-(2H-1,3-benzodioxol-5-yl)propan-2-one: Similar structure but with a different linkage between the triazole and benzodioxole rings.
Uniqueness
The uniqueness of 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one lies in its combination of three distinct structural motifs, which confer unique chemical and biological properties. The presence of the azabicyclo octane system, in particular, sets it apart from other similar compounds, providing enhanced rigidity and potentially higher binding affinity to biological targets.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-18(8-12-1-4-16-17(7-12)25-11-24-16)22-13-2-3-14(22)10-15(9-13)21-6-5-19-20-21/h1,4-7,13-15H,2-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFGBDKGWFHZCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC4=C(C=C3)OCO4)N5C=CN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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